2-Bromo-5-(p-tolyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(p-tolyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a p-tolyl group (a benzene ring substituted with a methyl group) makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(p-tolyl)oxazole can be achieved through several methods. One common approach involves the cyclization of propargylic alcohols with amides in the presence of gold catalysts. For instance, a gold(III)-catalyzed propargylic substitution reaction followed by gold(I)-catalyzed cyclization can yield the desired oxazole . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with bromoaromatics .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of task-specific phosphine ligands in palladium-catalyzed reactions allows for high regioselectivity and yield . Additionally, the use of ionic liquids as solvents can enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(p-tolyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, gold catalysts, and various nucleophiles. Reaction conditions often involve the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products
Major products formed from the reactions of this compound include substituted oxazoles, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(p-tolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(p-tolyl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The presence of the bromine atom and p-tolyl group can enhance the compound’s ability to interact with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Bromo-5-(p-tolyl)oxazole include:
2-(4-Phenoxyphenyl)oxazole: Known for its applications in nonlinear optics.
2-(Naphthalen-2-yl)oxazole: Used in the development of materials with unique electronic properties.
2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl)oxazole: Investigated for its potential use in pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of bioactive molecules and materials with tailored properties .
Eigenschaften
Molekularformel |
C10H8BrNO |
---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
2-bromo-5-(4-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3 |
InChI-Schlüssel |
OJLNDKGGQDOJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.